2-Iodo-3-methoxypyridine

Descripción general

Descripción

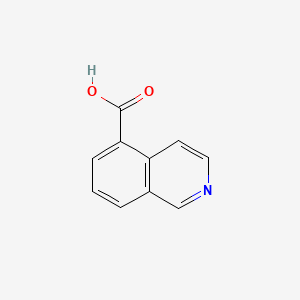

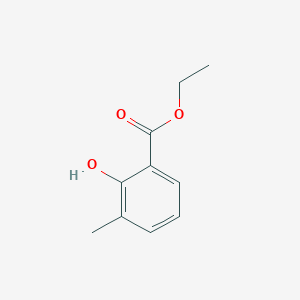

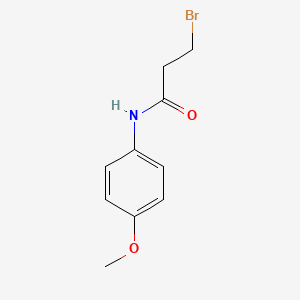

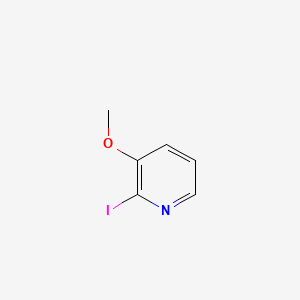

2-Iodo-3-methoxypyridine is a chemical compound that is part of the pyridine family, characterized by the presence of a methoxy group and an iodine atom attached to the pyridine ring. This compound is of interest due to its potential as a precursor in various chemical reactions and its role in the synthesis of heterocyclic compounds.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves halogenated precursors, which can undergo further chemical transformations. For instance, 3-iodo-4-methoxypyridin-2-ones have been used as precursors for the synthesis of furan-fused heterocycles through a sequence of Sonogashira-acetylide coupling, dealkylation, and furan annulation reactions . Additionally, 2-methoxypyridine-3,4-dicarbonitriles have been synthesized from 2-chloropyridine derivatives using sodium methoxide, highlighting the role of halogenated pyridines in nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of 2-iodo-3-methoxypyridine-related compounds has been studied using various techniques. For example, the crystal structure of 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine, a structurally related compound, has been determined, showing that the pyridyl rings are almost coplanar due to an intramolecular hydrogen bond . In another study, the crystal structure of 2-iodo-3-methoxy-6-methylpyridine was analyzed, revealing that the pyridine rings are essentially planar and make dihedral angles ranging from 58.09 to 71.5 degrees .

Chemical Reactions Analysis

2-Iodo-3-methoxypyridine and its analogs participate in various chemical reactions. The nitration of 2-methoxy-3-hydroxypyridine, a related compound, results in the nitro group entering the 4 and then the 6 positions of the pyridine ring, with the β-hydroxy group acting as the main orienting agent . Another study reported the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine through a series of substitution, nitration, ammoniation, and oxidation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-3-methoxypyridine derivatives are influenced by their functional groups and molecular structure. The presence of the methoxy group can affect the compound's polarity and solubility, while the iodine atom can participate in various chemical reactions due to its reactivity. The crystal structure analysis of 2-iodo-3-methoxy-6-methylpyridine showed weak intermolecular C—H⋯O hydrogen bonds and short I⋯N contacts, which can influence the compound's solid-state properties .

Aplicaciones Científicas De Investigación

Synthesis of Furan-Fused Heterocycles

2-Iodo-3-methoxypyridine and related compounds have been utilized as precursors for the synthesis of furan-fused heterocycles. This process involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).

Deprotonative Metalation of Aromatic Compounds

The compound has been involved in the study of deprotonative metalation of aromatic compounds using mixed lithium–iron combinations. This process is significant for understanding the reactivity of such compounds in various chemical transformations (Nagaradja et al., 2012).

Antiproliferative Activity in Melanoma Cells

Research has explored the N-arylation of pyrrole with 3-iodo-4-methoxypyridine and its application in the synthesis of various N-(methoxypyridyl) azoles. Some of these synthesized compounds have shown antiproliferative activity in A2058 melanoma cells, indicating potential therapeutic applications (Hedidi et al., 2016).

Nucleophilic Amination of Methoxypyridines

2-Iodo-3-methoxypyridine has been used in the development of a new protocol for nucleophilic amination of methoxypyridines, a process offering access to aminopyridines with potential medicinal interest (Pang et al., 2018).

Synthesis of Hydroxylated Bipyridines

The compound plays a role in the synthesis of hydroxylated bipyridines, such as in the formation of 3,4′-Dihydroxy-2,3′-bipyridine, which is significant in the development of complex organic compounds (Dehmlow & Schulz, 1987).

Preparation and Reactivity of 2-Iodylpyridines

Research has focused on preparing 2-iodylpyridines from 2-iodopyridines, including 2-iodo-3-methoxypyridine, for use as recyclable reagents in the oxidation of sulfides and alcohols (Yoshimura et al., 2011).

Synthesis of Lycopodium Alkaloids

2-Iodo-3-methoxypyridine has been utilized as a masked pyridone in the synthesis of the Lycopodium alkaloid lycoposerramine R, showcasing its role in the synthesis of complex natural products (Bisai & Sarpong, 2010).

Deprotometalation and Regioselectivity Studies

The compound is part of studies on the deprotometalation of substituted pyridines and the analysis of regioselectivity-computed CH acidity relationships. This research contributes to a better understanding of the chemical behavior of such molecules (Hedidi et al., 2016).

Antitumor Antibiotic Synthesis

2-Iodo-3-methoxypyridine has been used in the revised synthesis of the antitumor antibiotic L-azatyrosine, indicating its role in medicinal chemistry (Seton et al., 2001).

Study of Lithiation Pathways

The compound is also involved in studies examining the lithiation pathway of methoxypyridines, which is crucial for understanding the mechanisms in organic synthesis (Gros et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Iodo-3-methoxypyridine is a chemical compound used in proteomics research

Biochemical Pathways

For instance, nicotinamide-derived pyridones are involved in multiple biosynthetic pathways, serving as precursors to the redox cofactor, nicotinamide adenine dinucleotide (NAD), and its reduced form NADH .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, influencing its pharmacological effects.

Propiedades

IUPAC Name |

2-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFRZBAZMPWJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355761 | |

| Record name | 2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-methoxypyridine | |

CAS RN |

93560-55-5 | |

| Record name | 2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Iodo-3-methoxypyridine in the synthesis of 3,4′-Dihydroxy-2,3′-bipyridine?

A1: 2-Iodo-3-methoxypyridine serves as one of the two starting materials in the synthesis of 3,4′-Dihydroxy-2,3′-bipyridine, as described in the paper "Synthesen von hydroxylierten Bipyridinen, II. – 3,4′-Dihydroxy-2,3′-bipyridine" []. This compound undergoes a Nickel(0)-catalyzed coupling reaction with 3-bromo-4-methoxypyridine to yield the dimethyl ether of 3,4′-Dihydroxy-2,3′-bipyridine. Subsequent ether cleavage then yields the desired final product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.